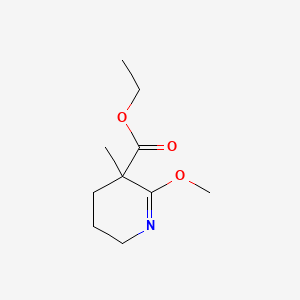

Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate

Description

Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative featuring a methoxy group at position 2, a methyl group at position 3, and an ester moiety at position 2. These compounds are typically synthesized via cyclization reactions involving amino esters and electrophilic reagents, with applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl 6-methoxy-5-methyl-3,4-dihydro-2H-pyridine-5-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-4-14-9(12)10(2)6-5-7-11-8(10)13-3/h4-7H2,1-3H3 |

InChI Key |

ISKVPOCEYTZYDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCN=C1OC)C |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling and Reduction Approach

One of the well-documented methods involves Suzuki coupling of halogenated pyridine derivatives with aryl boronic acids, followed by N-methylation and partial reduction to tetrahydropyridine esters.

Step 1: Suzuki Coupling

- React 3-bromopyridine with substituted aryl boronic acids in a toluene/water mixture.

- Use bis(triphenylphosphine)palladium(II) dichloride as catalyst and potassium carbonate as base.

- Reflux overnight to obtain 3-aryl pyridines.

Step 2: N-Methylation

- Treat 3-aryl pyridines with methyl iodide in acetone at room temperature.

- Confirm methylation by NMR spectroscopy.

Step 3: Reduction

- Reduce N-methylated pyridinium salts with sodium borohydride in methanol.

- Partial reduction yields 1,2,5,6-tetrahydropyridine derivatives.

- Yields range from 77% to 92% with high purity.

This method allows the introduction of various substituents, including methoxy groups, on the aromatic ring or pyridine scaffold, facilitating the synthesis of Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate analogs.

Protection, Triflation, and Esterification Method

Another approach involves:

- Protection: Conversion of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate to an N-BOC protected intermediate.

- Triflation: Treatment with diisopropylamine and trifluoromethanesulfonic anhydride to introduce triflate groups.

- Suzuki Coupling: Coupling with phenylboronic acid to install aromatic substituents.

- Deprotection and N-Ethylation: Removal of BOC group with trifluoroacetic acid followed by N-ethylation.

- Ester Hydrolysis and Re-esterification: Hydrolysis under basic conditions to form carboxylic acid, then Steglich esterification with ethanol to form the ethyl ester.

This sequence is effective for synthesizing ethyl tetrahydropyridine-3-carboxylates with diverse substitutions, including methoxy and methyl groups at specific positions.

Green Chemistry One-Pot Synthesis

A more recent and eco-friendly method uses ionic liquids such as tetraethylammonium acetate (TEAA) to catalyze one-pot syntheses of tetrahydropyridine-3-carboxylates:

- React 4-amino-3-methyl-5-styrylisoxazole, benzaldehyde, and ethyl acetoacetate in TEAA ionic liquid.

- Stir at room temperature for 10 minutes.

- Extract product with diethyl ether.

- Ionic liquid can be recovered and reused for multiple runs without loss of efficiency.

- This method affords high yields under mild conditions with simple work-up and minimal hazardous waste.

Although this method is described for bis-isoxazolyl tetrahydropyridine derivatives, it demonstrates the potential for efficient, sustainable synthesis of tetrahydropyridine-3-carboxylates with various functional groups.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The Suzuki coupling strategy is robust for introducing aromatic and alkoxy substituents, including methoxy groups, with good yields and high purity, making it suitable for preparing this compound derivatives.

- Protection and triflation steps allow for precise functional group manipulation on the piperidine ring, enabling the synthesis of complex esters with desired substitutions.

- Green chemistry approaches using ionic liquids offer sustainable alternatives with reduced reaction times and environmental impact, although their direct application to the exact compound requires further adaptation.

- Analytical techniques such as ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds across all methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydropyridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyridine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can result in various substituted tetrahydropyridine compounds.

Scientific Research Applications

Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The methoxy and methyl groups in the target compound contrast with bulkier substituents like benzyl (C₁₈H₂₁N₃O₃S) or tosyl (C₂₁H₂₃NO₄S) in analogs, which influence steric and electronic properties .

Key Observations :

Biological Activity

Ethyl 2-methoxy-3-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article examines its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

Chemical Formula: C₈H₁₃NO₃

Molecular Weight: 171.19 g/mol

SMILES Notation: CCOC(=O)C1(C)CCCN=C1OC

CAS Number: 2913279-84-0

The compound features a tetrahydropyridine ring, which is significant in many biological activities. The methoxy and carboxylate functional groups contribute to its solubility and reactivity.

Neuroprotective Effects

Tetrahydropyridine derivatives are often investigated for their neuroprotective effects. A study exploring highly functionalized tetrahydropyridines found that certain derivatives could act as dual inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes linked to neurodegenerative diseases . While direct studies on this compound are lacking, its structural similarity suggests potential neuroprotective applications.

Antiparasitic Activity

The biological activity of related compounds has shown promising results in antiparasitic applications. For example, modifications in the structure of tetrahydropyridine derivatives have been associated with enhanced antiparasitic activity . Further research would be required to evaluate the specific efficacy of this compound in this context.

Research Findings and Case Studies

Despite limited direct literature on this compound itself, several studies on related compounds provide insights into its potential biological activities:

Q & A

Q. Basic Structural Analysis

- X-ray Crystallography : Single-crystal diffraction using SHELXL software for refinement provides precise bond lengths, angles, and ring puckering parameters. For example, similar tetrahydropyridine derivatives show chair-like conformations with puckering amplitudes (q) of ~0.5 Å .

- ORTEP-3 Visualization : Graphical representation of thermal ellipsoids and hydrogen bonding networks aids in validating the molecular geometry .

Q. Advanced Computational Modeling

- Cremer-Pople Ring Puckering Analysis : Quantifies non-planarity using amplitude (q) and phase (φ) parameters. For six-membered rings, deviations from planarity are critical for understanding steric interactions .

- Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts spectroscopic properties (e.g., NMR shifts) for comparison with experimental data .

What analytical techniques are most effective for characterizing purity and structural integrity?

Q. Basic Characterization

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as singlets at δ 3.2–3.5 ppm; methyl groups on the tetrahydropyridine ring resonate at δ 1.2–1.5 ppm .

- ¹³C NMR : The ester carbonyl carbon is typically observed at δ 165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₈NO₃⁺ expected at m/z 212.1287) .

Q. Advanced Purity Assessment

- Chiral HPLC : Resolves enantiomers if the compound exhibits stereocenters (e.g., due to the methyl group’s position) .

- Dynamic Light Scattering (DLS) : Detects aggregates in solution, which may indicate impurities or degradation .

How does the compound’s reactivity vary under different catalytic conditions?

Q. Basic Reactivity

- Ester Hydrolysis : Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives. Reaction rates depend on pH and temperature .

- Nucleophilic Substitution : The methoxy group can be replaced by stronger nucleophiles (e.g., amines) in polar aprotic solvents .

Q. Advanced Catalytic Studies

- Transition-Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) modifies the tetrahydropyridine ring with aryl groups, enhancing bioactivity .

- Photocatalytic Functionalization : Visible-light catalysis introduces halogen atoms or alkenes at specific positions for drug discovery applications .

What strategies resolve contradictions in spectroscopic data interpretation?

Q. Basic Troubleshooting

Q. Advanced Data Reconciliation

- Quantum Chemical Calculations : Predicts NMR chemical shifts using software like Gaussian or ORCA. Discrepancies >0.3 ppm suggest misassigned structures .

- X-ray Powder Diffraction (XRPD) : Differentiates polymorphic forms that may alter solubility or bioavailability .

What are the compound’s potential applications in medicinal chemistry?

Q. Basic Pharmacological Screening

Q. Advanced Drug Development

- Prodrug Design : Ester groups enhance membrane permeability, which can be hydrolyzed in vivo to active acids .

- Structure-Activity Relationship (SAR) Studies : Modifications at the 3-methyl or 2-methoxy positions optimize selectivity and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.